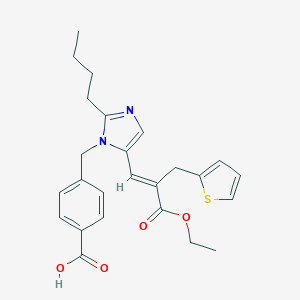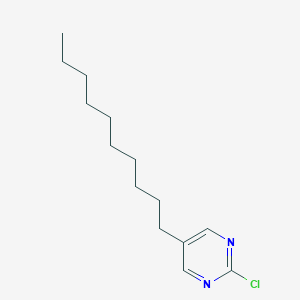![molecular formula C19H29NO3 B065696 Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate CAS No. 177990-54-4](/img/structure/B65696.png)
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate, also known as TBOA, is a potent and selective blocker of glutamate transporters. It has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate blocks the activity of glutamate transporters by binding to the substrate binding site of the transporter. This results in the inhibition of glutamate uptake and accumulation of extracellular glutamate. The accumulation of extracellular glutamate can lead to excitotoxicity, which is a pathological process that results in neuronal damage and death.
Biochemical and Physiological Effects:
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been shown to produce a range of biochemical and physiological effects in various experimental systems. These effects include the inhibition of glutamate uptake, the accumulation of extracellular glutamate, and the induction of excitotoxicity. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate is a potent and selective blocker of glutamate transporters, which makes it an ideal tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in experimental systems. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate in scientific research. One direction is to investigate the role of glutamate transporters in various neurological disorders using animal models. Another direction is to develop new analogs of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate with improved pharmacokinetic properties and selectivity for glutamate transporters. Finally, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate can be used in combination with other drugs to investigate the synergistic effects of glutamate transporter blockade and other therapeutic agents.
Applications De Recherche Scientifique
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, which is essential for maintaining normal synaptic function. Dysfunction of glutamate transporters has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
177990-54-4 |
|---|---|
Nom du produit |
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-7-5-6-8-16(15)13-19(14-21)9-11-20(12-10-19)17(22)23-18(2,3)4/h5-8,21H,9-14H2,1-4H3 |
Clé InChI |
LPZTUHKLXRAZNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
SMILES canonique |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


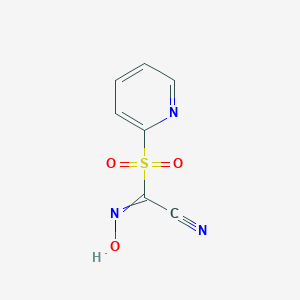
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
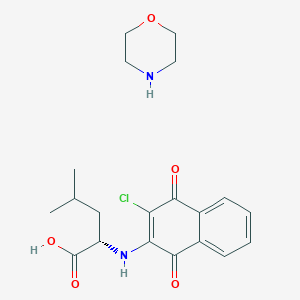
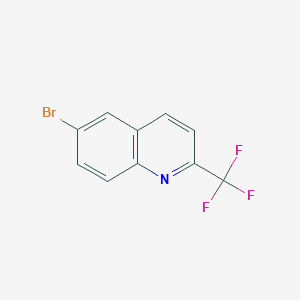

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
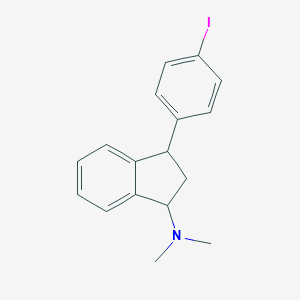
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)


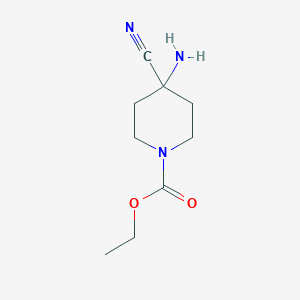
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
